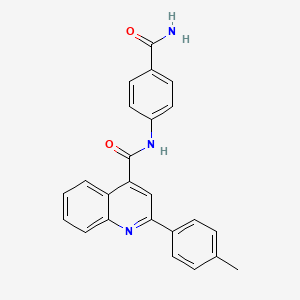

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

Beschreibung

N-(4-Carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a quinoline core substituted at the 2-position with a 4-methylphenyl group and at the 4-position with a carboxamide moiety linked to a 4-carbamoylphenyl ring. These analogs are primarily explored for their antibacterial, antimicrobial, and enzyme-inhibitory properties, with substituents significantly influencing their physicochemical and biological profiles .

Eigenschaften

CAS-Nummer |

438472-55-0 |

|---|---|

Molekularformel |

C24H19N3O2 |

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H19N3O2/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)27-22)24(29)26-18-12-10-17(11-13-18)23(25)28/h2-14H,1H3,(H2,25,28)(H,26,29) |

InChI-Schlüssel |

PZKOKFALKGNSMF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: Several synthetic routes exist for the preparation of N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide. One common approach involves the condensation of 4-aminobenzamide with 4-methylbenzaldehyde, followed by cyclization to form the quinoline ring. The carbamoyl group is introduced through reaction with an isocyanate derivative.

Reaction Conditions: The synthesis typically proceeds under reflux conditions using appropriate solvents (such as ethanol or dichloromethane). Acidic or basic catalysts may be employed to facilitate the cyclization step. Precise reaction conditions depend on the specific synthetic pathway chosen.

Industrial Production: While industrial-scale production methods are not widely documented, laboratories and research facilities can synthesize this compound for scientific investigations.

Analyse Chemischer Reaktionen

N-(4-Carbamoylphenyl)-2-(4-methylphenyl)chinolin-4-carboxamid kann an verschiedenen chemischen Reaktionen teilnehmen:

Oxidation: Die Carbonylgruppe ist anfällig für Oxidation, was zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.

Reduktion: Die Reduktion der Carbonylgruppe kann den entsprechenden Alkohol ergeben.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen an den Carbamid- oder Chinolin-Stickstoffatomen eingehen.

Häufige Reagenzien und Bedingungen: Reagenzien wie Natriumborhydrid (zur Reduktion), starke Säuren oder Basen (zur Cyclisierung) und verschiedene Nukleophile (zur Substitution) werden häufig verwendet.

Wissenschaftliche Forschungsanwendungen

N-(4-Carbamoylphenyl)-2-(4-methylphenyl)chinolin-4-carboxamid findet Anwendung in:

Medizinische Chemie: Forscher untersuchen sein Potenzial als Arzneimittelkandidat aufgrund seiner strukturellen Merkmale und möglichen biologischen Aktivität.

Biologische Studien: Es kann als fluoreszierende Sonde oder Ligand für spezifische Rezeptoren dienen.

Industrie: Seine einzigartige Struktur könnte für die Materialwissenschaft oder Katalyse genutzt werden.

5. Wirkmechanismus

Der Wirkmechanismus der Verbindung beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Weitere Forschung ist erforderlich, um seine genaue Wirkungsweise und relevante Signalwege aufzuklären.

Wirkmechanismus

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action and relevant pathways.

Biologische Aktivität

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that quinoline derivatives, including N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide, exhibit notable antimicrobial activity. These compounds have been studied for their effectiveness against various pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of bacterial enzymes or interference with microbial cell wall synthesis.

Anticancer Activity

The quinoline structure is known for its ability to intercalate with DNA, which may contribute to its anticancer properties. Studies have shown that derivatives like N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various quinoline derivatives, N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines. This suggests a potent anticancer activity compared to standard chemotherapeutics.

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a critical target in cancer therapy.

Pharmacokinetic Properties

The pharmacokinetic profile of N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide has been characterized in various studies. Key findings include:

- Absorption : The compound exhibits favorable oral bioavailability, making it a suitable candidate for oral administration.

- Metabolism : It undergoes metabolic transformations primarily in the liver, with several metabolites exhibiting biological activity.

- Excretion : Renal excretion is the primary route of elimination for this compound.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is influenced by its structural components. The presence of the carbamoyl and methyl groups on the phenyl rings enhances its interaction with biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Carbamoyl group | Increases binding affinity to enzymes |

| Methyl group on phenyl ring | Enhances lipophilicity and cellular uptake |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar quinoline-4-carboxamide derivatives reported in the literature. Key differences in substituents, synthesis yields, physical properties, and biological activities are highlighted.

Substituent Variations and Physicochemical Properties

Table 1: Comparison of Substituents and Physical Properties

Key Observations :

- Side Chain Modifications : Compounds with tertiary amines (e.g., 5a1) or morpholine rings (e.g., 5a5, ) exhibit higher solubility in polar solvents due to increased hydrogen-bonding capacity. The target compound’s 4-carbamoylphenyl group may similarly enhance aqueous solubility compared to halogenated analogs (e.g., dichlorophenyl in ) .

- Melting Points : Derivatives with rigid aromatic substituents (e.g., 5a1, 5a5) show higher melting points (>170°C), suggesting strong intermolecular interactions. The target compound’s carbamoyl group could further elevate its melting point due to additional H-bonding .

Key Observations :

- Antibacterial Activity: Compounds with dimethylamino or morpholine side chains (e.g., 5a1, 5a5) demonstrate potent activity against Gram-positive bacteria, likely due to their ability to disrupt bacterial membranes or bind to intracellular targets .

- Enzyme Inhibition : Derivatives with heterocyclic substituents (e.g., pyridine in , thiadiazole in ) show enhanced interactions with enzymes like CYP2C7. The carbamoyl group in the target compound could similarly engage in H-bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.